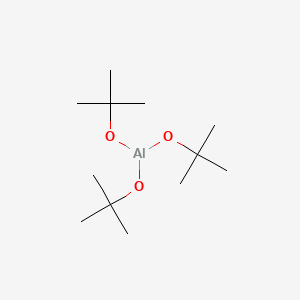
Tri-t-butoxyaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-t-butoxyaluminium, also known as lithium tri-tert-butoxyaluminum hydride, is a chemical compound with the formula LiAlH[OC(CH₃)₃]₃. It is a stable, mild reducing agent that is used in various organic synthesis reactions. This compound is particularly known for its selective reduction capabilities, making it a valuable reagent in both academic and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tri-t-butoxyaluminium involves a multi-step process:
Preparation of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.
Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.
Formation of this compound: Lithium aluminum hydride reacts with tert-butanol in an ether solution to yield this compound.
Industrial Production Methods
In industrial settings, the preparation method is optimized to reduce costs. For instance, using low-cost metal sodium and lithium chloride instead of high-cost metal lithium can significantly lower production expenses .
Análisis De Reacciones Químicas
Types of Reactions
Tri-t-butoxyaluminium primarily undergoes reduction reactions. It is known for its ability to selectively reduce aldehydes and ketones in the presence of esters. It can also reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols .
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, imidoyl chlorides, and aromatic disulfides.
Conditions: Reactions typically occur in ether solutions at controlled temperatures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include aldehydes, aldimines, and thiols, depending on the starting materials and reaction conditions .
Aplicaciones Científicas De Investigación
Tri-t-butoxyaluminium has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly for the selective reduction of functional groups.
Biology: It is employed in the synthesis of biologically active compounds.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and fragrances.
Mecanismo De Acción
The mechanism of action of tri-t-butoxyaluminium involves the transfer of hydride ions to the target molecule. The bulky tert-butoxy groups modulate the reactivity of the reagent, ensuring selective reduction. The molecular targets are typically carbonyl groups in aldehydes and ketones, which are reduced to their corresponding alcohols or aldimines .
Comparación Con Compuestos Similares
Similar Compounds
Lithium Aluminum Hydride (LiAlH₄): A more reactive reducing agent that can reduce a wider range of functional groups but lacks the selectivity of tri-t-butoxyaluminium.
Sodium Borohydride (NaBH₄): Another reducing agent that is less reactive and less selective compared to this compound.
Uniqueness
This compound stands out due to its selective reduction capabilities, which are attributed to the bulky tert-butoxy groups. This selectivity makes it a preferred reagent for specific synthetic applications where control over the reduction process is crucial .
Propiedades
Fórmula molecular |
C12H27AlO3 |
|---|---|
Peso molecular |
246.32 g/mol |
Nombre IUPAC |
tris[(2-methylpropan-2-yl)oxy]alumane |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3 |
Clave InChI |
MDDPTCUZZASZIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


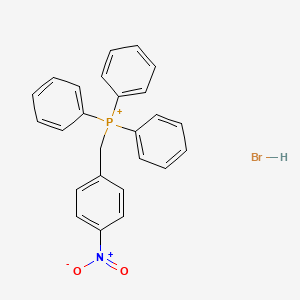
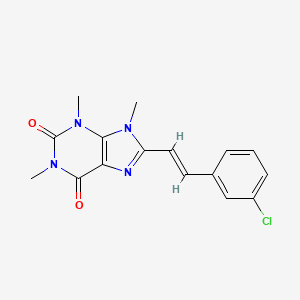
![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)

![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)
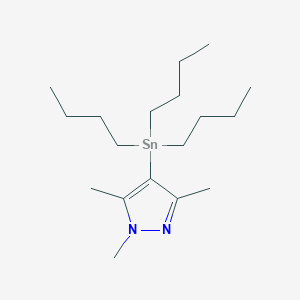

![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
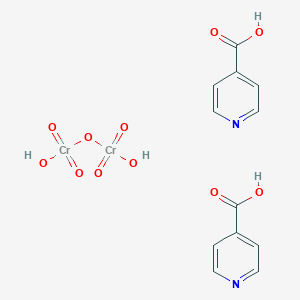

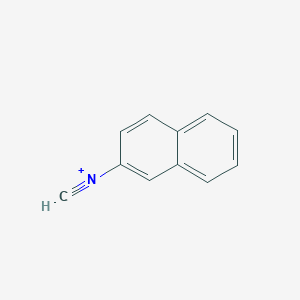

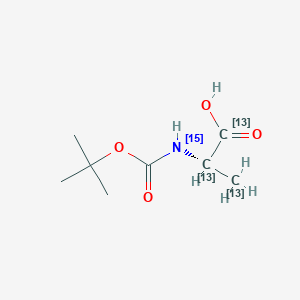
![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
